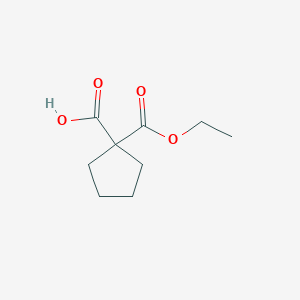

1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-ethoxycarbonylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-2-13-8(12)9(7(10)11)5-3-4-6-9/h2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMIYHPHDBDKZTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its unique structure, featuring a quaternary carbon center on a cyclopentane ring with both a carboxylic acid and an ester group, offers significant potential for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols and mechanisms, spectroscopic characterization, and its applications, particularly in the realm of medicinal chemistry and drug discovery.

Introduction

The cyclopentane ring is a prevalent structural motif in a vast array of natural products and pharmaceutically active compounds. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a favored scaffold in drug design. 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid, with its geminal ester and carboxylic acid functionalities, provides a strategic starting point for the synthesis of highly substituted cyclopentane derivatives. The differential reactivity of the two carboxyl groups allows for selective transformations, enabling the introduction of diverse functional groups and the extension of molecular complexity. This guide aims to be an essential resource for researchers leveraging this compound in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in the laboratory. The properties of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O₄ | [1] |

| Molecular Weight | 186.2 g/mol | [2] |

| CAS Number | 54378-87-9 | [1] |

| Appearance | Clear oil | [3] |

| Boiling Point | 294.1 ± 23.0 °C at 760 mmHg (Predicted) | [4] |

| pKa | Not experimentally determined. Expected to be in the range of typical carboxylic acids (~4-5). | |

| Solubility | Soluble in many organic solvents such as ethanol, ethyl acetate, and dichloromethane. |

Synthesis and Mechanism

The most common and efficient method for the preparation of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid is the selective mono-hydrolysis of the corresponding diester, diethyl cyclopentane-1,1-dicarboxylate.

Synthetic Protocol: Selective Mono-hydrolysis

This protocol is adapted from established laboratory procedures.[3]

Materials:

-

Diethyl 1,1-cyclopentanedicarboxylate

-

Potassium hydroxide (KOH)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Concentrated hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water (H₂O)

Procedure:

-

Dissolve diethyl 1,1-cyclopentanedicarboxylate (1.0 eq) in ethanol.

-

In a separate flask, prepare a solution of potassium hydroxide (1.0 eq) in ethanol.

-

Add the KOH solution dropwise to the diester solution over a period of 30 minutes at room temperature.

-

Stir the resulting mixture at room temperature for 96 hours.

-

Remove the ethanol under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the aqueous layer and acidify it to a low pH with concentrated HCl.

-

Extract the acidified aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid as a clear oil.

Reaction Mechanism

The selective hydrolysis of one of the two sterically equivalent ester groups is a nuanced process. The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks one of the electrophilic carbonyl carbons of the diester, forming a tetrahedral intermediate. The departure of the ethoxide leaving group yields the carboxylate salt. The key to achieving mono-hydrolysis lies in the careful control of stoichiometry, using only one equivalent of the base. Once the first ester is hydrolyzed to the carboxylate anion, the negative charge deactivates the molecule towards further nucleophilic attack by the hydroxide ion, thus favoring the formation of the mono-acid. It has been hypothesized that in aqueous media, the formation of micellar aggregates, where the hydrophilic carboxylate anion is oriented outwards and the hydrophobic ester group is shielded within the aggregate, can also contribute to the selectivity of the mono-hydrolysis.[5][6][7]

Caption: Workflow for the synthesis of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid.

Spectroscopic Characterization

While specific experimental spectra for 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid are not widely published, its structure allows for the prediction of its key spectroscopic features based on the known chemical shifts and absorption frequencies of its constituent functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show the following signals:

-

-COOH: A broad singlet at a downfield chemical shift, typically between 10-13 ppm.

-

-OCH₂CH₃: A quartet around 4.1-4.2 ppm (2H) and a triplet around 1.2-1.3 ppm (3H).

-

Cyclopentane protons: A series of multiplets in the range of 1.6-2.5 ppm (8H).

¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to exhibit signals for all nine carbon atoms:

-

-COOH: A signal in the range of 175-185 ppm.

-

-COOCH₂CH₃: A signal around 170-175 ppm.

-

Quaternary Carbon: The C1 of the cyclopentane ring will appear as a singlet, likely around 50-60 ppm.

-

-OCH₂CH₃: A signal for the methylene carbon around 60-62 ppm and a signal for the methyl carbon around 14 ppm.

-

Cyclopentane Carbons: Signals for the four methylene carbons of the cyclopentane ring, likely in the range of 25-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of two carbonyl stretching vibrations and a broad hydroxyl stretch:

-

O-H stretch (carboxylic acid): A very broad and strong absorption band from 2500 to 3300 cm⁻¹.[8][9][10]

-

C=O stretch (ester): A strong, sharp absorption band around 1730-1750 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong absorption band around 1700-1725 cm⁻¹.[8][9][10]

-

C-O stretch: Absorptions in the 1000-1300 cm⁻¹ region.

Mass Spectrometry

In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 186. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45), the carboxylic acid group (-COOH, m/z = 45), and cleavage of the cyclopentane ring.[11][12]

Applications in Synthesis and Drug Discovery

1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid is a valuable intermediate in organic synthesis due to the orthogonal reactivity of its two carboxyl functionalities. The carboxylic acid can be readily converted into an amide, acid chloride, or another ester, while the ethyl ester can be selectively hydrolyzed or reduced.

As a Versatile Synthetic Building Block

The ability to selectively functionalize either the carboxylic acid or the ester group makes this molecule a powerful tool for building molecular complexity. For instance, the carboxylic acid can be coupled with an amine to form an amide, and the ester can then be hydrolyzed to a new carboxylic acid, which can undergo further transformations. This stepwise approach allows for the controlled and predictable synthesis of highly substituted cyclopentane derivatives.

Caption: Diverse synthetic transformations of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid.

Relevance in Drug Discovery

The cyclopentane scaffold is a key component of many biologically active molecules. The ability to introduce substituents at the C1 position with control over functionality is highly desirable in medicinal chemistry. Cyclopentane carboxylic acid derivatives have been investigated as potent and selective inhibitors of the NaV1.7 sodium channel, a target for the treatment of pain. Furthermore, the cyclopentane-1,2-dione moiety has been explored as a bioisostere for the carboxylic acid functional group in drug design.[13][14] While direct applications of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid in marketed drugs are not readily found, its potential as a precursor to such compounds is significant.

Safety and Handling

1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid is classified as an irritant.[15] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[15]

Handling Precautions:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing vapors or mists.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry place.

-

Keep away from strong oxidizing agents and strong bases.

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.

-

Skin: Remove contaminated clothing and wash skin with soap and water. If irritation persists, seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid is a highly functionalized and synthetically versatile building block. Its straightforward synthesis and the orthogonal reactivity of its ester and carboxylic acid groups make it an attractive starting material for the creation of complex cyclopentane-containing molecules. For researchers and scientists in both academia and industry, particularly those engaged in drug discovery and development, a solid understanding of the properties and reactivity of this compound can unlock new synthetic pathways and facilitate the design of novel molecular entities.

References

-

PubChem. 1-(Ethoxycarbonyl)cyclopentane-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PrepChem.com. Synthesis of a. 1-(Ethoxycarbonyl)cyclopentanecarboxylic acid. [Link]

- Niwayama, S. Highly efficient selective monohydrolysis of dialkyl malonates and their derivatives. Tetrahedron Letters. 2008, 49(5), 815-817.

- Shi, J., & Niwayama, S. Micellar Mechanisms for Desymmetrization Reactions in Aqueous Media. The Journal of Organic Chemistry. 2023, 88(20), 14693–14700.

- Niwayama, S. Non-Enzymatic Desymmetrization Reactions in Aqueous Media. Symmetry. 2021, 13(4), 720.

-

TutorChase. What peaks would indicate a carboxylic acid in IR spectroscopy? [Link]

-

University of Calgary. IR: carboxylic acids. [Link]

-

Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]

-

PubMed. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. [Link]

-

ResearchGate. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group | Request PDF. [Link]

Sources

- 1. 1-(Ethoxycarbonyl)cyclopentane-1-carboxylate | C9H13O4- | CID 71364713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid [cymitquimica.com]

- 3. prepchem.com [prepchem.com]

- 4. guidechem.com [guidechem.com]

- 5. muroran-it.repo.nii.ac.jp [muroran-it.repo.nii.ac.jp]

- 6. muroran-it.repo.nii.ac.jp [muroran-it.repo.nii.ac.jp]

- 7. researchgate.net [researchgate.net]

- 8. baranlab.org [baranlab.org]

- 9. Cyclopentanone synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid, a versatile building block in modern organic synthesis and medicinal chemistry. We will delve into its chemical structure, physicochemical properties, detailed synthetic protocols with mechanistic insights, and its applications as a key intermediate in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid, with the CAS Number 54378-87-9, is a geminally disubstituted cyclopentane derivative. Its structure features a five-membered carbocyclic ring bearing both a carboxylic acid and an ethyl ester group on the same carbon atom.

IUPAC Name: 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid Molecular Formula: C₉H₁₄O₄ Molecular Weight: 186.21 g/mol

The presence of both a free carboxylic acid and an ester group on a sterically hindered quaternary carbon center imparts unique reactivity and conformational rigidity to the molecule. This structural motif is of significant interest in drug design as it allows for controlled spatial orientation of functional groups, which can be crucial for binding to biological targets.

Below is a 2D representation and a 3D conformer of the molecule.

Caption: 2D Structure of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for understanding the molecule's behavior in various solvent systems and for developing purification and isolation protocols.

| Property | Value | Source |

| Molecular Weight | 186.21 g/mol | PubChem[1] |

| XLogP3 | 1.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 186.08920893 | PubChem[1] |

| Topological Polar Surface Area | 63.6 Ų | PubChem[1] |

Synthesis and Mechanistic Insights

The most common and efficient synthesis of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid involves the selective mono-saponification of diethyl 1,1-cyclopentanedicarboxylate.[2] This method is favored for its high yield and the ready availability of the starting material.

Experimental Protocol: Selective Mono-saponification

This protocol describes the laboratory-scale synthesis of the title compound.

Materials:

-

Diethyl 1,1-cyclopentanedicarboxylate

-

Potassium hydroxide (KOH)

-

Ethanol (absolute)

-

Hydrochloric acid (concentrated)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of potassium hydroxide (1 equivalent) in absolute ethanol is prepared.

-

To a stirred solution of diethyl 1,1-cyclopentanedicarboxylate (1 equivalent) in absolute ethanol, the ethanolic KOH solution is added dropwise over 30 minutes at room temperature.

-

The resulting mixture is stirred at room temperature for an extended period (e.g., 96 hours) to ensure selective mono-hydrolysis.[2]

-

The reaction mixture is then concentrated under reduced pressure to remove the ethanol.

-

The residue is partitioned between water and ethyl acetate.

-

The aqueous layer is separated and acidified to a low pH with concentrated hydrochloric acid.

-

The acidified aqueous layer is extracted multiple times with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid as a clear oil.[2]

Mechanistic Rationale and Process Control

The success of this synthesis hinges on the selective hydrolysis of one of the two ester groups. The mechanism of this base-catalyzed hydrolysis (saponification) proceeds through a nucleophilic acyl substitution pathway.

Caption: Simplified workflow of the saponification reaction.

Key Considerations for Selectivity:

-

Stoichiometry: The use of one equivalent of potassium hydroxide is critical for achieving mono-saponification. An excess of base would lead to the formation of the dicarboxylic acid.

-

Reaction Time: A prolonged reaction time at room temperature allows for the selective hydrolysis of the first ester group. The rate of the second hydrolysis is significantly slower due to the electrostatic repulsion between the negatively charged carboxylate intermediate and the incoming hydroxide nucleophile.

-

Solvent: Ethanol is a suitable solvent as it solubilizes both the starting material and the base. The choice of solvent can influence the rate of saponification.

-

Work-up: The acidification step is crucial to protonate the carboxylate salt and allow for its extraction into an organic solvent.

Spectroscopic Characterization

¹H NMR Spectroscopy:

-

-CH₂CH₃ (ethyl ester): A triplet around 1.2-1.3 ppm (3H) and a quartet around 4.1-4.2 ppm (2H).

-

-CH₂- (cyclopentane ring): A complex multiplet in the region of 1.6-2.5 ppm (8H).

-

-COOH: A broad singlet at a downfield chemical shift, typically >10 ppm, which is often exchangeable with D₂O.

¹³C NMR Spectroscopy:

-

C=O (ester and carboxylic acid): Two signals in the range of 170-180 ppm.

-

-OCH₂CH₃: A signal around 60-62 ppm.

-

Quaternary Carbon: A signal for the C1 carbon of the cyclopentane ring.

-

-CH₂- (cyclopentane ring): Multiple signals in the aliphatic region (20-40 ppm).

-

-OCH₂CH₃: A signal around 14 ppm.

Infrared (IR) Spectroscopy:

-

O-H stretch (carboxylic acid): A very broad band from 2500 to 3300 cm⁻¹.

-

C=O stretch (ester and carboxylic acid): A strong, broad absorption band around 1700-1740 cm⁻¹. This band may appear as two overlapping peaks.

-

C-O stretch: Bands in the region of 1000-1300 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (186.21 m/z).

-

Fragmentation: Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and the carboxyl group (-COOH).

Reactivity and Synthetic Applications

1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid serves as a valuable bifunctional building block, enabling a variety of subsequent chemical transformations.

Decarboxylation

The presence of the ester group at the α-position to the carboxylic acid facilitates decarboxylation upon heating, a reaction analogous to the malonic ester synthesis.[3][4][5] This reaction provides a route to mono-substituted cyclopentanecarboxylic acid esters.

Caption: Decarboxylation of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid.

Derivatization of the Carboxylic Acid and Ester Moieties

The two distinct functional groups can be selectively manipulated to introduce further complexity. The carboxylic acid can be converted to an acid chloride, amide, or another ester, while the ethyl ester can be hydrolyzed or transesterified. This differential reactivity allows for the stepwise construction of complex molecular architectures.

Application in Drug Discovery and Development

Cyclopentane scaffolds are prevalent in a wide range of biologically active molecules and approved drugs. The rigid cyclopentane ring system can serve as a conformational constraint, which is a valuable strategy in drug design to improve binding affinity and selectivity for a target protein.

While specific, publicly disclosed examples of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid as a direct intermediate in the synthesis of a marketed drug are not abundant, its structural motif is highly relevant. For instance, cyclopentanecarboxylic acid derivatives are key components in various therapeutic agents, including those with anorexigenic properties.[6] Furthermore, this compound is a valuable starting material for the synthesis of more complex cyclopentane-based building blocks used in the preparation of fatty acid synthase inhibitors and other potential drug candidates.[7] Its utility is also highlighted in patents describing the synthesis of cyclopentane derivatives for various pharmaceutical applications.[8][9][10]

Conclusion

1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis, combined with the differential reactivity of its two functional groups, makes it an attractive starting material for the construction of complex molecules, including novel therapeutic agents. The rigid cyclopentane core provides a useful scaffold for controlling molecular conformation, a key consideration in modern drug design. Further exploration of the reactivity of this compound is likely to lead to the development of new and efficient synthetic methodologies for the preparation of a wide range of biologically active molecules.

References

-

PrepChem.com. Synthesis of a. 1-(Ethoxycarbonyl)cyclopentanecarboxylic acid. Available from: [Link]

- Mechanistic studies of saponification of some mono- and di-esters of carboxylic acids through iso-kinetic relationships (ΔH≠ vs. ΔS≠) in protic and aprotic solvent systems. (2006). Indian Journal of Chemistry - Section B, 45B(1), 256-260.

-

PubChem. 1-(Ethoxycarbonyl)cyclopentane-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 1-(Ethoxycarbonyl)cyclopent-3-ene-1-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

Master Organic Chemistry. Decarboxylation. Available from: [Link]

-

Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. Available from: [Link]

-

Wikipedia. Decarboxylation. Available from: [Link]

- Google Patents. WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives.

- Google Patents. GB1047135A - Cyclopentane carboxylic acid derivatives.

- Google Patents. US4083990A - Cyclopentane derivatives.

-

PubChem. 2-(Ethoxycarbonyl)cyclopentane-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. EP1015408B1 - Method for producing cyclopentanone and cyclopentene-1-carboxylic acid and their esters.

-

Organic Chemistry Tutor. Decarboxylation of Carboxylic Acids. Available from: [Link]

-

YouTube. Decarboxylation of Carboxylic Acids. Available from: [Link]

-

Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification. Available from: [Link]

- How to prepare and apply CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE?. (2022). Chemical Book.

-

ChemSynthesis. 1-ethoxycarbonyl-cyclohexane-1-carboxylic acid. Available from: [Link]

-

ResearchGate. Phase transfer action of the cavitand during diester saponification. Available from: [Link]

-

Google Patents. United States Patent (19). Available from: [Link]

-

Organic Chemistry Portal. Decarboxylation. Available from: [Link]

- Google Patents. US8614238B2 - Cyclopentanecarboxamide derivatives, medicaments containing such compounds and their use.

-

Chemistry LibreTexts. Saponification. Available from: [Link]

-

National Institute of Standards and Technology. Cyclopentane, ethyl-. NIST Chemistry WebBook. Available from: [Link]

- Google Patents. US20060094843A1 - Cyclopentane carboxylate compounds, process and intermediates for preparing the same and use thereof.

- Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. (1961).

-

PubChem. Diethyl 1,1-cyclopentanedicarboxylate. National Center for Biotechnology Information. Available from: [Link]

-

The Royal Society of Chemistry. Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4. Available from: [Link]

-

PubChem. Ethyl cyclopent-1-enecarboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. Available from: [Link]

-

National Institute of Standards and Technology. Diethyl 1,1-cyclopropanedicarboxylate. NIST Chemistry WebBook. Available from: [Link]

-

PubChem. Ethyl 1-ethyl-2-hydroxy-cyclopentane carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 1-Ethylcyclopentene. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. 1-(Ethoxycarbonyl)cyclopentane-1-carboxylate | C9H13O4- | CID 71364713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Decarboxylation - Wikipedia [en.wikipedia.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. US8614238B2 - Cyclopentanecarboxamide derivatives, medicaments containing such compounds and their use - Google Patents [patents.google.com]

- 8. WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives - Google Patents [patents.google.com]

- 9. 2-(Ethoxycarbonyl)cyclopentane-1-carboxylate | C9H13O4- | CID 71442026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid (CAS: 54378-87-9)

Foreword: Unveiling a Versatile Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount. These scaffolds serve as the foundational architecture upon which complex, biologically active molecules are constructed. 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid, identified by its CAS number 54378-87-9, represents such a pivotal scaffold. This guide provides a comprehensive technical overview of this compound, delving into its synthesis, physicochemical characteristics, spectral signature, and handling protocols. The inherent bifunctionality of this molecule—possessing both a carboxylic acid and an ester group attached to a quaternary center on a cyclopentyl ring—offers synthetic chemists a versatile platform for introducing molecular complexity and exploring novel chemical space. This document is designed to serve as a practical resource for researchers aiming to leverage the unique properties of this compound in their synthetic endeavors.

Core Compound Identity and Properties

1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid is a clear, oily liquid at room temperature. Its structure is characterized by a cyclopentane ring geminally substituted with a carboxylic acid group and an ethoxycarbonyl (ethyl ester) group. This arrangement provides two distinct reactive handles for sequential chemical modifications.

| Property | Value | Source(s) |

| CAS Number | 54378-87-9 | [1][2] |

| Molecular Formula | C₉H₁₄O₄ | [1][2] |

| Molecular Weight | 186.2 g/mol | [1][2] |

| Canonical SMILES | CCOC(=O)C1(CCCC1)C(=O)O | [2] |

| Synonyms | 1,1-Cyclopentanedicarboxylic acid 1-ethyl ester, 1-Ethoxycarbonylcyclopentane-1-carboxylate, Monoethyl cyclopentanedicarboxylate | [3][4] |

| Purity | Typically ≥95% | [1][3] |

| Primary Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant | [4] |

Synthesis Protocol: Selective Monohydrolysis

The most direct and common synthesis of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid involves the selective monohydrolysis of the corresponding diester, diethyl cyclopentane-1,1-dicarboxylate (CAS: 4167-77-5).[5][6][7][8]. The causality behind this experimental choice lies in the principle of stoichiometry. By using precisely one equivalent of a strong base (like potassium hydroxide), one of the two ester groups is preferentially saponified. The reaction is kinetically controlled, and stopping it after the first hydrolysis yields the desired monoacid-monoester product. Using an excess of base would lead to the dicarboxylic acid, while incomplete reaction would leave unreacted starting material, complicating purification.

Detailed Experimental Workflow

This protocol is adapted from established laboratory procedures.[5].

Reagents:

-

Diethyl 1,1-cyclopentane dicarboxylate (1.0 eq)

-

Potassium Hydroxide (KOH) (1.0 eq)

-

Ethanol (EtOH), anhydrous

-

Ethyl Acetate (EtOAc)

-

Hydrochloric Acid (HCl), concentrated

-

Deionized Water (H₂O)

-

Brine (saturated NaCl solution)

-

Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

-

Base Solution Preparation: Prepare a solution of potassium hydroxide (1.0 eq) in anhydrous ethanol.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl 1,1-cyclopentane dicarboxylate (1.0 eq) in anhydrous ethanol.

-

Hydrolysis: Add the ethanolic KOH solution dropwise to the diester solution over a period of 30 minutes at room temperature.

-

Reaction Monitoring: Allow the resulting mixture to stir at room temperature for an extended period (e.g., 96 hours) to ensure complete monohydrolysis.[5]. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the ethanol.

-

Aqueous Workup (Partition): Partition the residue between deionized water and ethyl acetate. The desired carboxylate salt will predominantly be in the aqueous layer. Discard the organic (EtOAc) layer, which contains any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify it with concentrated HCl until the pH is strongly acidic (pH ~1-2). This protonates the carboxylate salt, forming the free carboxylic acid.

-

Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate. The product will move into the organic phase.

-

Washing and Drying: Combine the organic extracts and wash them with brine to remove residual water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Final Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the final product, 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid, as a clear oil.[5].

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound via selective hydrolysis.

Spectral & Analytical Characterization

The identity and purity of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid are confirmed through a combination of spectroscopic techniques. The expected data are summarized below, based on the known spectral properties of carboxylic acids and esters.[9][10][11][12].

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Carboxylic Acid (-OH) | ~10-13 ppm (broad singlet) |

| Ethyl Ester (-OCH₂CH₃) | ~4.1-4.2 ppm (quartet, 2H) | |

| Ethyl Ester (-OCH₂CH₃) | ~1.2-1.3 ppm (triplet, 3H) | |

| Cyclopentane Protons | ~1.6-2.5 ppm (multiplets, 8H) | |

| ¹³C NMR | Carboxylic Acid (C=O) | ~180-185 ppm |

| Ester (C=O) | ~170-175 ppm | |

| Ester (-OCH₂) | ~60-62 ppm | |

| Quaternary Carbon (C1) | ~55-60 ppm | |

| Cyclopentane (-CH₂-) | ~25-40 ppm | |

| Ester (-CH₃) | ~14 ppm | |

| IR Spectroscopy | Carboxylic Acid O-H Stretch | 3300-2500 cm⁻¹ (very broad) |

| C-H Stretch (Aliphatic) | ~2850-3000 cm⁻¹ (sharp, superimposed on O-H) | |

| Carbonyl C=O Stretch | ~1740 cm⁻¹ (ester) and ~1710 cm⁻¹ (acid), may overlap | |

| C-O Stretch | ~1320-1210 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 186.08 |

| Key Fragments | [M-OH]⁺ (m/z 169), [M-COOH]⁺ (m/z 141), [M-OEt]⁺ (m/z 141) |

Causality in Spectral Interpretation:

-

IR: The extremely broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid dimer.[9][11]. The carbonyl region is complex; the electron-withdrawing nature of the adjacent carboxyl group on the ester C=O and vice versa can slightly shift their expected positions.

-

¹H NMR: The acidic proton's significant downfield shift is due to deshielding and hydrogen bonding.[10][12]. The protons on the cyclopentane ring adjacent to the quaternary center will be the most downfield of the aliphatic signals.

-

¹³C NMR: The two distinct carbonyl carbon signals provide definitive evidence of the monoacid-monoester structure.[12].

-

Mass Spec: Fragmentation often initiates at the functional groups, with the loss of hydroxyl (-OH) or ethoxy (-OEt) radicals being common pathways.[12].

Applications in Research and Development

As a "versatile small molecule scaffold," 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid serves as a valuable intermediate in the synthesis of more complex molecules, particularly in pharmaceutical development.[1][2]. Its utility stems from the orthogonal reactivity of its two functional groups:

-

Carboxylic Acid Handle: Can be readily converted into amides, esters, or acid chlorides, or used in reduction reactions.

-

Ester Handle: Can be hydrolyzed to the diacid, reduced to an alcohol, or reacted with Grignard reagents.

This bifunctionality on a constrained cyclic core allows for the systematic exploration of chemical diversity. The cyclopentane ring provides a rigid, three-dimensional framework that is often sought in drug candidates to improve binding affinity and metabolic stability compared to more flexible acyclic analogues. While specific drug synthesis pathways involving this exact molecule are proprietary or less commonly published, its structural motif is relevant in the design of compounds targeting a range of biological systems.

Logical Relationship of Functional Groups

Caption: Orthogonal reactivity of the acid and ester functional groups.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this compound. The following guidelines are based on Globally Harmonized System (GHS) classifications and standard laboratory practices.[4][13][14][15].

Hazard Identification

-

GHS Classification:

-

Skin Corrosion/Irritation (Category 2) - H315: Causes skin irritation.[4].

-

Serious Eye Damage/Eye Irritation (Category 2A) - H319: Causes serious eye irritation.[4].

-

Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3) - H335: May cause respiratory irritation.[4].

-

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN 166).[15][16].

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[16].

-

Skin and Body Protection: A lab coat is required. Wear additional protective clothing as necessary to prevent skin exposure.[15].

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[13][14].

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water. If skin irritation occurs, get medical advice.[13].

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[13].

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical assistance.[13][15].

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[13][15]. Store locked up.

-

Incompatible Materials: Strong oxidizing agents.[13].

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid is a strategically valuable building block whose utility is rooted in its defined stereochemistry and orthogonal functional groups. A thorough understanding of its synthesis, properties, and handling requirements, as outlined in this guide, is essential for its effective and safe application in research and development. By providing two distinct points for chemical elaboration on a rigid cyclic scaffold, it enables the efficient construction of complex molecular architectures for applications ranging from materials science to the discovery of new therapeutic agents.

References

-

Synthesis of a. 1-(Ethoxycarbonyl)cyclopentanecarboxylic acid. PrepChem.com. [Link]

-

1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid|CAS 54378-87-9. Angene International Limited. [Link]

-

1-(Ethoxycarbonyl)cyclopentane-1-carboxylate | C9H13O4- | CID 71364713. PubChem, National Library of Medicine. [Link]

-

1-(Ethoxycarbonyl)cyclopent-3-ene-1-carboxylic acid | C9H12O4 | CID 24729733. PubChem, National Library of Medicine. [Link]

-

Safety Data Sheet - 3-Ethoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid. Angene Chemical. [Link]

-

IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. [Link]

-

Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. [Link]

-

DIETHYL CYCLOPENTANE-1,1-DICARBOXYLATE. Global Substance Registration System. [Link]

-

Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. [Link]

-

Supplementary Information - General procedures for the synthesis of monomers. The Royal Society of Chemistry. [Link]

-

Diethyl cyclopentane-1,1-dicarboxylate - CAS:4167-77-5. Sunway Pharm Ltd. [Link]

-

Spectroscopy Tutorial: Carboxylic Acids. Michigan State University. [Link]

-

2-(Ethoxycarbonyl)cyclopentane-1-carboxylate | C9H13O4- | CID 71442026. PubChem, National Library of Medicine. [Link]

-

Diethyl 1,1-cyclopentanedicarboxylate | C11H18O4 | CID 77830. PubChem, National Library of Medicine. [Link]

-

20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

8.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

-

1-ethoxycarbonyl-cyclohexane-1-carboxylic acid. ChemSynthesis. [Link]

-

1-Cyclopentene-1-carboxylic acid. NIST WebBook. [Link]

-

Cyclopentane-1-carboxylic acid, 4-isopropylidene-2-[2-(methoxycarbonyll)ethenyl]-, methyl ester, (Z,E)- - Spectrum. SpectraBase. [Link]

-

Carbonyl - compounds - IR - spectroscopy. [Link]

- Method for producing cyclopentanone and cyclopentene-1-carboxylic acid and their esters.

-

1,1-Cyclobutanedicarboxylic acid. Organic Syntheses. [Link]

-

The syntheses of bicyclo[1.1.1]pentane‐1‐carboxylic acid. ResearchGate. [Link]

-

Spectroscopy of Carboxylic Acids. Oregon State University. [Link]

Sources

- 1. 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid [cymitquimica.com]

- 2. biosynth.com [biosynth.com]

- 3. 1-(Ethoxycarbonyl)cyclopentanecarboxylic acid | CAS:54378-87-9 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 4. 1-(Ethoxycarbonyl)cyclopentane-1-carboxylate | C9H13O4- | CID 71364713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Diethyl cyclopentane-1,1-dicarboxylate - CAS:4167-77-5 - Sunway Pharm Ltd [3wpharm.com]

- 8. Diethyl 1,1-cyclopentanedicarboxylate | C11H18O4 | CID 77830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid

This technical guide provides a comprehensive overview of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid, a valuable building block in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering in-depth information on its chemical properties, synthesis, and potential applications.

Core Molecular Attributes

1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid, a geminally disubstituted cyclopentane derivative, possesses both an ester and a carboxylic acid functional group attached to the same carbon atom. This unique structural arrangement imparts specific reactivity and makes it a versatile intermediate in the synthesis of more complex molecules.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O₄ | [1][2] |

| Molecular Weight | 186.2 g/mol | [1][2] |

| CAS Number | 54378-87-9 | [1][2] |

| Canonical SMILES | CCOC(=O)C1(CCCC1)C(=O)O | [1] |

| Physical State | Clear oil (at room temperature) |

Note: The molecular weight of the deprotonated form, 1-(ethoxycarbonyl)cyclopentane-1-carboxylate, is 185.20 g/mol .

Synthesis and Mechanism

The most direct and common synthesis of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid is through the selective partial hydrolysis of its corresponding diester, diethyl 1,1-cyclopentanedicarboxylate. This reaction is a classic example of saponification, where one of the two ester groups is hydrolyzed to a carboxylic acid under basic conditions.

Experimental Protocol: Synthesis of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid

This protocol is adapted from established methodologies for the partial hydrolysis of gem-diesters.

Materials:

-

Diethyl 1,1-cyclopentanedicarboxylate

-

Ethanol (EtOH)

-

Potassium hydroxide (KOH)

-

Deionized water (H₂O)

-

Ethyl acetate (EtOAc)

-

Concentrated hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl 1,1-cyclopentanedicarboxylate in ethanol.

-

Addition of Base: Prepare a solution of potassium hydroxide in ethanol. Add this solution dropwise to the solution of the diester over a period of 30 minutes with continuous stirring.

-

Reaction: Allow the resulting mixture to stir at room temperature for an extended period (typically 72-96 hours) to ensure selective mono-hydrolysis.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Partition the residue between deionized water and ethyl acetate.

-

Separate the aqueous layer and acidify it to a low pH (e.g., pH 1-2) by the careful addition of concentrated hydrochloric acid.

-

Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

-

-

Purification:

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under reduced pressure to yield the product as a clear oil.

-

Mechanism of Selective Mono-hydrolysis:

The selective hydrolysis of one ester group in the presence of another is primarily a result of statistical probability and careful control of reaction conditions. By using a stoichiometric equivalent of the base (e.g., KOH), the reaction is limited to the hydrolysis of only one ester function. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Caption: Mechanism of selective mono-hydrolysis.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.

-

Ethyl Ester Protons (-OCH₂CH₃): A quartet around 4.1-4.3 ppm (for the -OCH₂- group) and a triplet around 1.2-1.4 ppm (for the -CH₃ group) are anticipated.

-

Cyclopentane Protons: A series of multiplets would be observed in the upfield region, likely between 1.5-2.5 ppm, corresponding to the eight protons of the cyclopentane ring.

¹³C NMR Spectroscopy:

-

Carbonyl Carbons (C=O): Two distinct signals are expected in the downfield region. The carboxylic acid carbonyl carbon should appear around 175-185 ppm, while the ester carbonyl carbon is expected at a slightly more upfield position, around 170-175 ppm.

-

Quaternary Carbon: The gem-disubstituted carbon of the cyclopentane ring would appear as a singlet, likely in the range of 50-60 ppm.

-

Ethyl Ester Carbons (-OCH₂CH₃): The -OCH₂- carbon is expected around 60-65 ppm, and the -CH₃ carbon will be in the upfield region, around 14-15 ppm.

-

Cyclopentane Carbons: The methylene carbons of the cyclopentane ring would show signals in the range of 25-40 ppm.

Infrared (IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[3][4]

-

C=O Stretch (Carbonyls): Two strong absorption bands are anticipated in the carbonyl region. The carboxylic acid C=O stretch will likely appear around 1700-1725 cm⁻¹, while the ester C=O stretch is expected at a slightly higher frequency, around 1730-1750 cm⁻¹.[3][4]

-

C-O Stretch: Strong bands corresponding to the C-O stretching of the carboxylic acid and the ester will be present in the 1000-1300 cm⁻¹ region.[3]

Mass Spectrometry:

In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 186. The fragmentation pattern would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) from the ester, the loss of the carboxylic acid group (-COOH, 45 Da), and the loss of the entire ethoxycarbonyl group (-COOC₂H₅, 73 Da).

Reactivity and Applications

The dual functionality of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid makes it a versatile synthetic intermediate. The carboxylic acid and ester groups can be selectively manipulated to introduce a variety of other functional groups.

Key Reactions:

-

Esterification/Amidation of the Carboxylic Acid: The carboxylic acid moiety can be converted to other esters or amides through standard coupling reactions (e.g., using DCC, EDC, or conversion to the acid chloride followed by reaction with an alcohol or amine). This allows for the introduction of diverse side chains.

-

Hydrolysis or Reduction of the Ester: The ethyl ester can be hydrolyzed to the corresponding dicarboxylic acid under more forcing basic or acidic conditions. Alternatively, it can be selectively reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄), which would also reduce the carboxylic acid.

-

Decarboxylation: Under certain conditions, gem-dicarboxylic acids and their monoesters can undergo decarboxylation, leading to the formation of a monosubstituted cyclopentanecarboxylic acid or its ester.

Potential Applications:

As a bifunctional building block, 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid is valuable in the synthesis of:

-

Pharmaceutical Intermediates: The cyclopentane scaffold is present in numerous biologically active molecules. This compound provides a platform for creating libraries of substituted cyclopentane derivatives for drug discovery.

-

Polymers and Materials Science: Dicarboxylic acids and their esters are monomers for the synthesis of polyesters and polyamides. The specific stereochemistry and functionality of this molecule could be exploited to create polymers with unique properties.

-

Fine Chemicals and Agrochemicals: The structural motif of this compound can be incorporated into the synthesis of various specialty chemicals, including fragrances, flavors, and agrochemicals.

Conclusion

1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid is a readily accessible and highly versatile synthetic intermediate. Its unique arrangement of two distinct carbonyl functionalities on a single carbon atom of a cyclopentane ring provides a rich platform for chemical modifications. This guide has detailed its core properties, a reliable synthetic protocol, predicted spectroscopic characteristics, and an overview of its reactivity and potential applications, providing a solid foundation for its use in research and development.

References

-

Chemistry LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide serves as a comprehensive technical resource on 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid, a versatile building block in modern organic synthesis and medicinal chemistry. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a synthesized narrative that delves into the causality behind its synthesis, the nuances of its characterization, and its potential in the development of novel therapeutics. The information presented herein is grounded in established scientific literature to ensure accuracy and reliability for professionals in the field.

Nomenclature and Chemical Identity

The precise and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid

This name is derived by identifying the parent cycloalkane, which is cyclopentane. A carboxylic acid group and an ethoxycarbonyl (ethyl ester) group are both attached to the same carbon atom, designated as position 1.

Chemical Structure:

Molecular Structure of the Compound.

Key Identifiers:

| Identifier | Value |

| CAS Number | 54378-87-9[1][2] |

| Molecular Formula | C₉H₁₄O₄ |

| Molecular Weight | 186.2 g/mol [2] |

| Canonical SMILES | CCOC(=O)C1(CCCC1)C(=O)O |

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of a compound is crucial for its handling, purification, and application in chemical reactions. While extensive experimental data for this specific compound is not widely published, computed properties and data from analogous compounds provide valuable insights.

Table of Physicochemical Properties:

| Property | Value (Predicted/Computed) | Source |

| Molecular Weight | 185.20 g/mol | PubChem[1] |

| XLogP3 | 2.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 185.08138389 Da | PubChem[1] |

| Topological Polar Surface Area | 66.4 Ų | PubChem[1] |

Spectroscopic Characterization:

-

¹H NMR: The spectrum is expected to show a triplet at approximately 1.2 ppm (3H) and a quartet around 4.1 ppm (2H) corresponding to the ethyl ester group. The cyclopentane protons would appear as multiplets in the region of 1.5-2.5 ppm. A broad singlet, characteristic of a carboxylic acid proton, would be observed significantly downfield, typically above 10 ppm.

-

¹³C NMR: The carbonyl carbons of the ester and carboxylic acid are expected to resonate in the downfield region of the spectrum (170-185 ppm). The methylene carbon of the ethyl group would be around 60 ppm, and the methyl carbon around 14 ppm. The quaternary carbon of the cyclopentane ring would be a distinct signal, and the other cyclopentane carbons would appear in the aliphatic region.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a very broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. Two distinct C=O stretching bands would be present: one for the carboxylic acid (around 1710 cm⁻¹) and one for the ester (around 1735 cm⁻¹).

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would likely show the molecular ion peak (M⁺) at m/z 186. Subsequent fragmentation may involve the loss of the ethoxy group (-45), the carboxyl group (-45), and cleavage of the cyclopentane ring.

Synthesis Protocol: Selective Mono-saponification of Diethyl 1,1-Cyclopentanedicarboxylate

The most common and direct synthesis of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid involves the selective partial hydrolysis (mono-saponification) of the corresponding diester, diethyl 1,1-cyclopentanedicarboxylate. This method is advantageous due to the ready availability of the starting material.

Starting Material: Diethyl 1,1-cyclopentanedicarboxylate (CAS: 4167-77-5)[3][4]

Reaction Scheme:

Workflow for the Synthesis of the Target Compound.

Detailed Experimental Protocol:

-

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl 1,1-cyclopentanedicarboxylate (1.0 equivalent) in absolute ethanol.

-

In a separate flask, prepare a solution of potassium hydroxide (KOH, 1.0 equivalent) in absolute ethanol.

-

-

Step 2: Saponification

-

Cool the solution of the diester in an ice bath.

-

Add the ethanolic KOH solution dropwise to the stirred diester solution over a period of 30 minutes. The slow addition is crucial to control the exothermicity of the reaction and to favor mono-saponification.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an extended period (e.g., 96 hours) to ensure the reaction goes to completion.

-

-

Step 3: Work-up and Isolation

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the residue between water and ethyl acetate. The desired carboxylate salt will be in the aqueous layer.

-

Separate the aqueous layer and wash it with ethyl acetate to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify it with concentrated hydrochloric acid (HCl) to a pH of approximately 1-2. This protonates the carboxylate to form the carboxylic acid, which will precipitate or form an oil.

-

Extract the acidified aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts and wash them with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.

-

Mechanism and Rationale for Selectivity:

The selective hydrolysis of one ester group in a geminal diester is a well-documented phenomenon. The key to this selectivity lies in a combination of steric and electronic effects.

Simplified Hydrolysis Mechanism.

After the first saponification, the resulting carboxylate anion introduces a negative charge into the molecule. This negative charge exerts a strong deactivating effect on the remaining ester group through electrostatic repulsion, making a second nucleophilic attack by hydroxide significantly less favorable. Furthermore, steric hindrance around the quaternary carbon center may also play a role in disfavoring the approach of the nucleophile to the second ester group once the first has reacted. The use of a single equivalent of base is critical to favor the mono-hydrolyzed product.

Applications in Drug Discovery and Development

Cyclopentane scaffolds are prevalent in a wide range of biologically active molecules and approved drugs. The rigid, three-dimensional nature of the cyclopentane ring can provide a well-defined orientation for pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets.

1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid is a valuable intermediate as it possesses two distinct functional groups that can be selectively modified. The carboxylic acid can be converted to amides, esters, or other functional groups, while the ester can be hydrolyzed, reduced, or transesterified. This differential reactivity allows for the controlled and stepwise elaboration of the molecule into more complex structures.

Dicarboxylic acid monoesters, in general, are important building blocks in medicinal chemistry. They can act as linkers in drug-conjugates, or their carboxylic acid moiety can serve as a key interacting group with biological targets, such as enzymes or receptors. The cyclopentane-1,3-dione moiety, which can be derived from such precursors, has been explored as a bioisostere for the carboxylic acid functional group in the design of potent thromboxane A2 receptor antagonists.[5][6]

Conclusion

1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid is a synthetically useful building block with significant potential in the fields of organic synthesis and drug discovery. Its preparation via selective mono-saponification of the corresponding diester is a reliable and scalable method. The presence of two orthogonally reactive functional groups on a conformationally restricted cyclopentane ring makes it an attractive scaffold for the synthesis of complex molecular architectures with potential therapeutic applications. This guide provides a foundational understanding of this compound, intended to facilitate its application in research and development endeavors.

References

-

PubChem. 1-(Ethoxycarbonyl)cyclopentane-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. 1-(Ethoxycarbonyl)cyclopent-3-ene-1-carboxylic acid. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Pozo C., J. Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. [Link]

-

PubChem. 2-(Ethoxycarbonyl)cyclopentane-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Stepan, A. F., et al. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Semantic Scholar. [Link]

-

Bachmann, W. E., & Struve, W. S. The Synthesis of cis and trans 1-Methyl-cyclopentane-1,2-dicarboxylic Acids and Related Compounds. Journal of the American Chemical Society. [Link]

-

PubChem. Diethyl 1,1-cyclopentanedicarboxylate. National Center for Biotechnology Information. [Link]

-

ResearchGate. Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. [Link]

-

Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. [Link]

-

PubChem. Cyclopentane-1-carboxylic acid, 1-ethyl, methyl ester. National Center for Biotechnology Information. [Link]

-

ResearchGate. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. [Link]

- Google Patents.

-

PubChem. 1,1-Cyclopentanedicarboxylic acid, 3-methyl-4-methylene-, diethyl ester. National Center for Biotechnology Information. [Link]

Sources

- 1. 1-(Ethoxycarbonyl)cyclopentane-1-carboxylate | C9H13O4- | CID 71364713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid [cymitquimica.com]

- 3. Diethyl 1,1-cyclopentanedicarboxylate | C11H18O4 | CID 77830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 4167-77-5: 1,1-Cyclopentanedicarboxylic acid, 1,1-diet… [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

"1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid" synthesis from diethyl 1,1-cyclopentanedicarboxylate

A Technical Guide to the Selective Monohydrolysis of Diethyl 1,1-Cyclopentanedicarboxylate

Abstract

This document provides an in-depth technical guide for the synthesis of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid, a valuable monoacid monoester intermediate, through the selective partial hydrolysis of diethyl 1,1-cyclopentanedicarboxylate. The core of this synthesis lies in the precise control of reaction conditions to favor the saponification of only one of the two sterically equivalent ester functionalities. This guide elucidates the underlying chemical principles, provides a detailed, field-tested experimental protocol, and presents the necessary data for successful replication and optimization. The methodologies described herein are designed to ensure high selectivity and yield, critical for applications in pharmaceutical development and complex organic synthesis.

Introduction and Strategic Overview

1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid is a key synthetic intermediate whose bifunctional nature—possessing both a carboxylic acid and an ester group on the same quaternary carbon—allows for sequential and orthogonal chemical transformations. This attribute is highly sought after in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The parent compound, diethyl 1,1-cyclopentanedicarboxylate, is a symmetrical diester readily accessible through established synthetic routes, such as the alkylation of diethyl malonate.

The primary challenge in converting the diester to the desired monoacid monoester is preventing the second hydrolysis event, which would lead to the formation of the dicarboxylic acid as a byproduct. This guide focuses on a robust and reproducible method for achieving high selectivity through a base-catalyzed hydrolysis (saponification) reaction where stoichiometry is the key controlling factor.

The Chemistry of Selective Saponification

The hydrolysis of an ester in the presence of a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is known as saponification.[1] This reaction is effectively irreversible because the final step involves the deprotonation of the newly formed carboxylic acid by an alkoxide, which is a strong base.[1][2]

The overall reaction proceeds as follows:

-

Step 1 (First Hydrolysis): Diethyl 1,1-cyclopentanedicarboxylate reacts with one equivalent of hydroxide to form the potassium salt of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid.

-

Step 2 (Second Hydrolysis): If excess base is present, this intermediate can undergo a second hydrolysis to form the dipotassium salt of 1,1-cyclopentanedicarboxylic acid.

To achieve selective monohydrolysis, the reaction is conducted with a precisely controlled amount of base, typically one molar equivalent relative to the starting diester.[3] This stoichiometric control ensures that there is insufficient base to drive the second hydrolysis to a significant extent. The reaction is a consecutive process, and by limiting the key reagent, the reaction can be effectively stopped after the first step.[4]

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints and justifications for each step. Adherence to these details is critical for achieving the desired selectivity and yield.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Diethyl 1,1-cyclopentanedicarboxylate | ≥98% | (e.g., Sigma-Aldrich) | Starting material.[5][6] |

| Potassium Hydroxide (KOH) | ACS Reagent, ≥85% | (e.g., Fisher Scientific) | Hydrolyzing agent. |

| Ethanol (EtOH) | Anhydrous, 200 proof | (e.g., Decon Labs) | Reaction solvent. |

| Ethyl Acetate (EtOAc) | ACS Grade | (e.g., VWR) | Extraction solvent. |

| Hydrochloric Acid (HCl) | Concentrated, ~12 M | (e.g., J.T. Baker) | For acidification. |

| Brine (Saturated NaCl solution) | N/A | Prepared in-house | For washing. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | (e.g., EMD Millipore) | Drying agent. |

| Deionized Water (H₂O) | N/A | In-house source | For workup. |

Step-by-Step Synthesis Workflow

Step 1: Preparation of the Potassium Hydroxide Solution

-

Accurately weigh 0.654 g (11.68 mmol, based on 85% purity) of potassium hydroxide pellets.

-

Dissolve the KOH in 10 mL of anhydrous ethanol in a separate flask. Gentle warming may be required to facilitate dissolution. This solution should be prepared fresh.

Step 2: Reaction Setup

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.5 g (11.68 mmol) of diethyl 1,1-cyclopentanedicarboxylate in 10 mL of anhydrous ethanol.[3]

-

Place the flask in a water bath to maintain a constant temperature.

Step 3: Controlled Addition of Base

-

Add the ethanolic KOH solution dropwise to the stirred solution of the diester over a period of 30 minutes.[3]

-

Causality: A slow, dropwise addition is crucial. It maintains a low instantaneous concentration of hydroxide, which kinetically disfavors the second hydrolysis of the intermediate monoester salt.

-

Step 4: Reaction Monitoring

-

Stir the resulting mixture at room temperature for an extended period, typically 96 hours.[3]

-

Trustworthiness: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time. The disappearance of the starting material and the appearance of a new, more polar spot (the carboxylate salt) indicate reaction progression. The long reaction time at room temperature is a trade-off for higher selectivity, avoiding the higher temperatures that might accelerate the second hydrolysis.

-

Step 5: Work-up and Isolation

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

Partitioning: Partition the residue between deionized water (e.g., 20 mL) and ethyl acetate (e.g., 20 mL). The potassium salt of the product will be in the aqueous layer, while any unreacted starting material will be in the organic layer.

-

Acidification: Separate the aqueous layer and cool it in an ice bath. Carefully acidify the solution to a pH of ~1-2 by the dropwise addition of concentrated hydrochloric acid.[2] This protonates the carboxylate, forming the desired carboxylic acid, which may precipitate or form an oil.[8]

-

Causality: Acidification is a critical step to convert the water-soluble carboxylate salt into the organic-soluble carboxylic acid, enabling its extraction.[9]

-

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (e.g., 3 x 20 mL).

-

Washing and Drying: Combine the organic extracts and wash them with brine (1 x 20 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

-

Final Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the final product, 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid, as a clear oil.[3]

Visualization of the Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Reaction pathway showing the desired monohydrolysis and potential over-hydrolysis.

The selectivity arises from several factors:

-

Stoichiometric Control: As discussed, using only one equivalent of the base is the primary method for preventing the second hydrolysis.

-

Electrostatic Repulsion: After the first hydrolysis, the intermediate exists as a carboxylate anion. The negative charge on this intermediate can electrostatically repel the approach of another hydroxide anion, making the second hydrolysis kinetically less favorable than the first.

-

Reaction Conditions: Performing the reaction at room temperature, rather than under reflux, provides the activation energy for the first hydrolysis but is less likely to overcome the higher activation barrier for the second. [2][10]

Conclusion

The selective monohydrolysis of diethyl 1,1-cyclopentanedicarboxylate is a highly reliable and scalable method for producing 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid. The success of the synthesis hinges on precise stoichiometric control of the base and carefully managed reaction conditions. The protocol detailed in this guide provides a robust framework for researchers in drug development and organic synthesis, enabling the efficient production of this valuable bifunctional intermediate. By understanding the causality behind each step, scientists can troubleshoot and adapt this methodology for related substrates and applications.

References

- Am J Hosp Pharm. 1977 Jun;34(6):653-4. Potassium hydroxide solution 10% for the fast hydrolysis of esters for analysis.

- PrepChem.com. Synthesis of a. 1-(Ethoxycarbonyl)cyclopentanecarboxylic acid.

- Unknown Source. Ester hydrolysis.

- Chemistry LibreTexts. (2019). 4.8: Hydrolysis of Esters.

- Lumen Learning. 15.9 Hydrolysis of Esters.

- Operachem. (2024).

- Master Organic Chemistry. (2022).

- Google Patents.

- BenchChem.

- NIST WebBook.

- NIST WebBook.

- PubChem.

- BenchChem. Alternative methods for the synthesis of 1,3-cyclopentanedicarboxylic acid.

- ResearchGate. (2018).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Saponification-Typical procedures - operachem [operachem.com]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. diethyl 1,1-cyclopentanedicarboxylate [webbook.nist.gov]

- 6. Diethyl 1,1-cyclopentanedicarboxylate | C11H18O4 | CID 77830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Potassium hydroxide solution 10% for the fast hydrolysis of esters for analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 10. science-revision.co.uk [science-revision.co.uk]

A Spectroscopic Guide to 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid: Structure Elucidation and Data Interpretation

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the bifunctional molecule, 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid (Molecular Formula: C₉H₁₄O₄, Molecular Weight: 188.20 g/mol ). Designed for researchers, chemists, and professionals in drug development, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section presents a detailed interpretation of the expected spectral features, grounded in fundamental principles and supported by comparative data from analogous structures. The guide further provides standardized protocols for sample preparation and data acquisition, ensuring scientific rigor and reproducibility.

Introduction: The Structural Significance of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid

1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid is a valuable building block in organic synthesis. Its structure features a quaternary carbon on a cyclopentane ring, substituted with both a carboxylic acid and an ethyl ester group. This unique arrangement of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, including spirocyclic compounds and other pharmacologically relevant scaffolds.

Accurate structural confirmation and purity assessment are paramount in any synthetic workflow. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of the molecule's atomic arrangement and connectivity. This guide serves as a practical reference for interpreting the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, enabling scientists to confidently verify its identity and purity.

The synthesis of this target molecule is typically achieved through the selective mono-hydrolysis of the corresponding diester, diethyl 1,1-cyclopentanedicarboxylate, often using a stoichiometric amount of a base like potassium hydroxide in an alcoholic solvent.

Synthesis Workflow

The following diagram illustrates a common synthetic route to the title compound.

Caption: Plausible fragmentation pathways for the title compound in EI-MS.

Predicted Mass Spectrometry Data (EI & ESI)

| m/z Value | Ion | Technique | Rationale for Formation |

|---|---|---|---|

| 188 | [M]⁺˙ | EI | Molecular ion peak (may be low intensity). |

| 187 | [M-H]⁻ | ESI (-) | Deprotonation of the carboxylic acid in negative ion mode. |

| 211 | [M+Na]⁺ | ESI (+) | Adduct formation with sodium ions in positive ion mode. |

| 143 | [M - ˙OCH₂CH₃]⁺ or [M - ˙COOH]⁺ | EI | Loss of the ethoxy radical or the carboxyl radical, both representing α-cleavage adjacent to the quaternary carbon, leading to a stable acylium ion. [1] |

| 115 | [143 - CO]⁺ | EI | Subsequent loss of carbon monoxide from the m/z 143 fragment. |

| 69 | [C₅H₉]⁺ | EI | Formation of the cyclopentyl cation, a common fragment for cyclopentane derivatives. [2] |

| 45 | [COOH]⁺ or [OCH₂CH₃]⁺ | EI | Fragments corresponding to the carboxylic acid or ethoxy groups. |

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer for high-resolution mass measurement.

-

Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire spectra in both positive and negative ion modes.

-

Data Analysis: Determine the accurate mass of the parent ions (e.g., [M-H]⁻ and [M+Na]⁺) and compare it to the theoretical calculated mass to confirm the elemental composition.

Conclusion